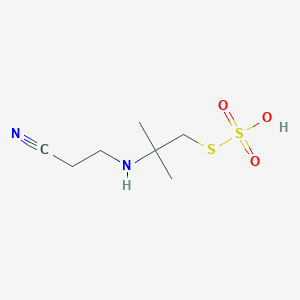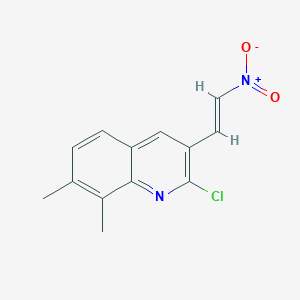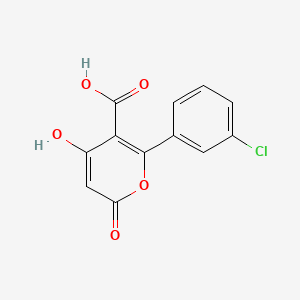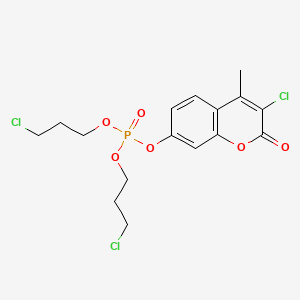![molecular formula C5H10N2O4 B13829224 L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)
L-Alanine, 3-[(methoxycarbonyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, 3-[(methoxycarbonyl)amino]- is a derivative of the amino acid L-alanine It is characterized by the presence of a methoxycarbonyl group attached to the amino group of the alanine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(methoxycarbonyl)amino]- typically involves the protection of the amino group of L-alanine using a methoxycarbonyl group. This can be achieved through the reaction of L-alanine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, 3-[(methoxycarbonyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like hydrazine or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
L-Alanine, 3-[(methoxycarbonyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein folding.
Mecanismo De Acción
The mechanism of action of L-Alanine, 3-[(methoxycarbonyl)amino]- involves its interaction with specific molecular targets. The methoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanine methyl ester: Similar in structure but lacks the methoxycarbonyl group.
N-Boc-L-Alanine: Contains a tert-butoxycarbonyl group instead of a methoxycarbonyl group.
L-Alanine isoxazolidide: A derivative used in peptide synthesis.
Uniqueness
L-Alanine, 3-[(methoxycarbonyl)amino]- is unique due to the presence of the methoxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development, where selective protection and deprotection of functional groups are crucial .
Propiedades
Fórmula molecular |
C5H10N2O4 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-11-5(10)7-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 |
Clave InChI |
ACKMHVGECBCNMN-VKHMYHEASA-N |
SMILES isomérico |
COC(=O)NC[C@@H](C(=O)O)N |
SMILES canónico |
COC(=O)NCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



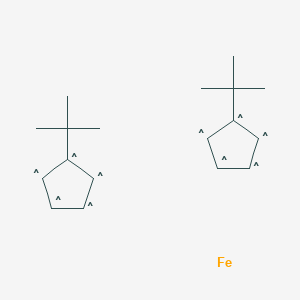
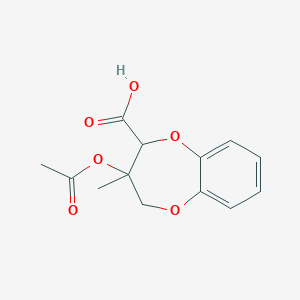
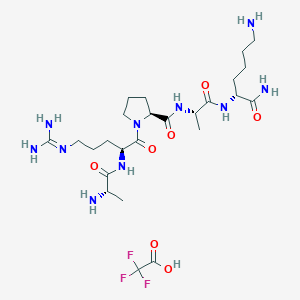

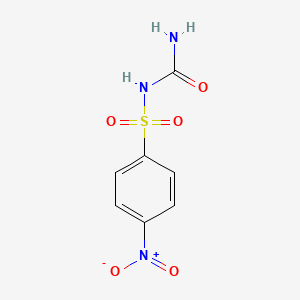
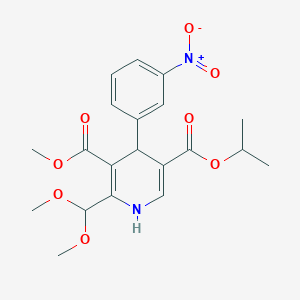
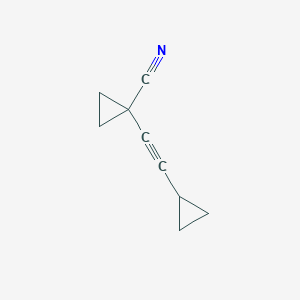
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
